URAT1 inhibitor 8
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Overview
Description
URAT1 inhibitor 8 is a compound designed to inhibit the activity of urate transporter 1 (URAT1), a membrane transporter located in the apical membrane of human renal proximal tubule epithelial cells. URAT1 is responsible for the reabsorption of urate, and its inhibition is a therapeutic strategy for the treatment of hyperuricemia and gout .
Preparation Methods
The synthesis of URAT1 inhibitor 8 involves several steps. One common synthetic route includes the coupling reaction of carboxylic ester substituted phenylboronic acid with an appropriate intermediate, followed by hydrolysis to yield the final product . Industrial production methods often involve optimizing these reactions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
URAT1 inhibitor 8 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
URAT1 inhibitor 8 has several scientific research applications:
Chemistry: It is used to study the mechanisms of urate transport and the role of URAT1 in urate homeostasis.
Biology: Researchers use it to investigate the physiological and pathological roles of urate in various biological systems.
Mechanism of Action
URAT1 inhibitor 8 exerts its effects by inhibiting the activity of urate transporter 1 (URAT1). URAT1 is a major transporter enzyme responsible for the reuptake of uric acid from the renal tubules. By inhibiting URAT1, this compound increases the excretion of uric acid, thereby lowering serum uric acid levels . This mechanism is beneficial for the treatment of hyperuricemia and gout.
Comparison with Similar Compounds
URAT1 inhibitor 8 can be compared with other similar compounds such as:
Benzbromarone: A well-known uricosuric agent that also inhibits URAT1.
Probenecid: Another uricosuric agent that increases uric acid excretion by inhibiting URAT1.
Lesinurad: A selective URAT1 inhibitor that also inhibits organic anion transporter 4 (OAT4). This compound is unique in its specific inhibition of URAT1, which may offer advantages in terms of selectivity and efficacy.
Properties
Molecular Formula |
C19H13ClFN3O4S |
---|---|
Molecular Weight |
433.8 g/mol |
IUPAC Name |
4-[3-chloro-4-(hydroxymethyl)phenoxy]-3-cyano-N-(5-fluoropyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H13ClFN3O4S/c20-17-8-15(3-1-12(17)11-25)28-18-5-4-16(7-13(18)9-22)29(26,27)24-19-6-2-14(21)10-23-19/h1-8,10,25H,11H2,(H,23,24) |
InChI Key |
LSWMNYFPGSRIIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)S(=O)(=O)NC3=NC=C(C=C3)F)C#N)Cl)CO |
Origin of Product |
United States |
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